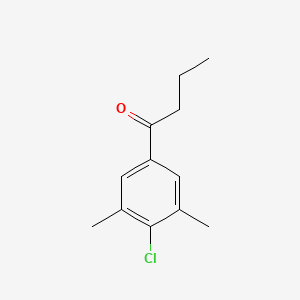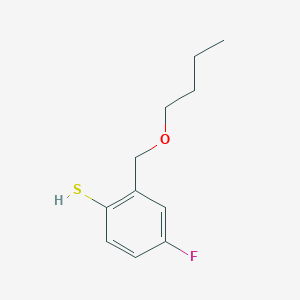
3,4-Difluorophenyl ethyl sulfide
概要
説明
3,4-Difluorophenyl ethyl sulfide is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to an ethyl sulfide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorophenyl ethyl sulfide typically involves the reaction of 3,4-difluorobenzene with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the fluorine atoms on the benzene ring are replaced by the ethyl sulfide group under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3,4-Difluorophenyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.
科学的研究の応用
3,4-Difluorophenyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Difluorophenyl ethyl sulfide involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ethyl sulfide group can also participate in redox reactions, influencing the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
3,4-Difluorophenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
2,4-Difluorophenyl ethyl sulfide: Fluorine atoms are positioned differently on the phenyl ring.
3,5-Difluorophenyl ethyl sulfide: Fluorine atoms are located at different positions on the phenyl ring.
Uniqueness
3,4-Difluorophenyl ethyl sulfide is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions with other molecules. This positioning can result in distinct physical and chemical properties compared to similar compounds.
特性
IUPAC Name |
4-ethylsulfanyl-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNODOKIFBGTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7993571.png)



![2-[(2-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993622.png)

